N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- Substituents: A 6-ethyl, 5-methyl, and 3-(4-methylbenzyl) group on the pyrimidinone ring.
- Side chain: A thioacetamide linkage to a cyano-functionalized dimethylpropyl moiety.
Properties
Molecular Formula |
C25H30N4O2S2 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H30N4O2S2/c1-7-19-17(5)21-22(33-19)27-24(32-13-20(30)28-25(6,14-26)15(2)3)29(23(21)31)12-18-10-8-16(4)9-11-18/h8-11,15H,7,12-13H2,1-6H3,(H,28,30) |
InChI Key |
XFCWCYQUHJSSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC(C)(C#N)C(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core: Dihydropyrimidin-6-one (non-fused).
- Substituents: 4-methyl group on the pyrimidinone; dichlorophenylacetamide side chain.
- Key Data :
- Molecular weight: 344.21 g/mol (observed [M+H]⁺).
- Melting point: 230°C.
- Elemental analysis aligns with C₁₃H₁₁Cl₂N₃O₂S.
Comparison :
Phenoxyacetamide Derivatives with Tetrahydropyrimidinyl Moieties
Examples include stereoisomeric compounds with:
- Core : Tetrahydropyrimidin-2-one.
- Substituents: Phenoxyacetamide groups, diphenylhexane backbones, and stereochemical variations.
Comparison :
- The tetrahydropyrimidinyl core in introduces conformational flexibility, contrasting with the planar thieno[2,3-d]pyrimidinone in the target compound.
- Stereochemical diversity in (e.g., (R)- vs.
Tabulated Comparison of Key Features
Research Implications
- Solubility vs. Permeability : The 4-methylbenzyl group balances lipophilicity and solubility better than the dichlorophenyl group in , which may translate to improved bioavailability.
- Chirality Considerations : While stereochemical variations in demonstrate the importance of chirality in drug design, the target compound’s achiral structure simplifies synthesis but may limit selectivity optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
